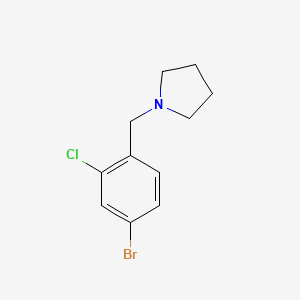![molecular formula C10H4ClF3N2S B1531230 2-[6-Chloro-5-(trifluorométhyl)-1,3-benzothiazol-2-yl]acétonitrile CAS No. 1221792-21-7](/img/structure/B1531230.png)
2-[6-Chloro-5-(trifluorométhyl)-1,3-benzothiazol-2-yl]acétonitrile
Vue d'ensemble
Description
2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile is a useful research compound. Its molecular formula is C10H4ClF3N2S and its molecular weight is 276.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Le groupe trifluorométhyle dans le composé est une caractéristique courante de nombreux médicaments pharmaceutiques . Ce groupe peut modifier de manière significative l'activité biologique d'un composé, ce qui en fait une fraction précieuse pour la conception et le développement de médicaments. Le composé en question pourrait servir de précurseur ou d'intermédiaire dans la synthèse de nouveaux médicaments aux effets thérapeutiques potentiels.
Chimie agricole
Des composés ayant la structure de la benzothiazole ont été utilisés dans le développement d'agrochimiques . Leur application va des fongicides aux régulateurs de croissance des plantes. Le composé spécifique pourrait être étudié pour son efficacité à protéger les cultures contre les agents pathogènes fongiques ou à améliorer le rendement des cultures.
Science des matériaux
Les propriétés électroniques uniques du groupe trifluorométhyle en font un candidat intéressant pour la recherche en science des matériaux . Il pourrait être utilisé dans la synthèse de nouveaux matériaux ayant des applications potentielles en électronique ou comme modificateur pour modifier les propriétés des matériaux existants.
Catalyse
Dans le domaine de la catalyse, la structure du composé pourrait être explorée pour son potentiel de ligand dans les complexes de métaux de transition . Ces complexes peuvent catalyser diverses réactions chimiques, y compris celles importantes pour les procédés industriels.
Science de l'environnement
Le devenir environnemental et l'impact des composés fluorés présentent un intérêt considérable . Ce composé pourrait être étudié pour sa stabilité, sa dégradation et ses effets environnementaux potentiels, contribuant à la compréhension de la manière dont ces produits chimiques interagissent avec les écosystèmes.
Chimie analytique
En tant que standard analytique, ce composé pourrait être utilisé pour développer des méthodes de détection de structures similaires dans des mélanges complexes . Ses propriétés spectrales uniques pourraient aider à l'identification et à la quantification de composés apparentés dans les produits pharmaceutiques ou les échantillons environnementaux.
Propriétés
IUPAC Name |
2-[6-chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3N2S/c11-6-4-8-7(3-5(6)10(12,13)14)16-9(17-8)1-2-15/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGFBDFUSRCUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(S2)CC#N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199540 | |
| Record name | 6-Chloro-5-(trifluoromethyl)-2-benzothiazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-21-7 | |
| Record name | 6-Chloro-5-(trifluoromethyl)-2-benzothiazoleacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-(trifluoromethyl)-2-benzothiazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1531151.png)











![2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1531170.png)
